molecular formula C15H16ClN3O2 B2678644 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide CAS No. 1096834-69-3

2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide

Cat. No. B2678644
CAS RN: 1096834-69-3
M. Wt: 305.76
InChI Key: KPPYGRZXLJWKBR-UHFFFAOYSA-N
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Description

2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide, also known as CQMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide has been investigated for its anti-inflammatory, anti-tumor, and anti-microbial properties. 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide has also been used as a building block for the synthesis of various bioactive compounds. In materials science, 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide has been used as a ligand for the preparation of metal-organic frameworks and coordination polymers. In organic synthesis, 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide has been used as a reagent for the preparation of various functionalized molecules.

Mechanism Of Action

The mechanism of action of 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide is not well understood. However, studies have suggested that 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide may inhibit the activity of certain enzymes and proteins involved in inflammation, tumor growth, and microbial infection. 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide may also interact with DNA and RNA, leading to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects
Studies have shown that 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide has various biochemical and physiological effects. 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the proliferation of tumor cells, and inhibit the growth of various microbial species. 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide has also been shown to induce apoptosis in cancer cells and reduce the expression of genes involved in angiogenesis.

Advantages And Limitations For Lab Experiments

2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide has several advantages for lab experiments, including its ease of synthesis, stability, and availability. However, 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide also has some limitations, such as its low solubility in water and some organic solvents, which may affect its efficacy in certain applications.

Future Directions

There are several future directions for the research and development of 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide. One direction is to investigate the potential of 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Another direction is to explore the use of 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide as a building block for the synthesis of novel bioactive compounds. Additionally, the development of new synthesis methods for 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide and its derivatives may lead to the discovery of new applications for this compound.

Synthesis Methods

The synthesis of 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide involves the reaction of 2-chloro-4-methoxyquinoline with N-methylformamide, followed by the addition of N,N-dimethylacetamide. This process results in the formation of 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide as a white solid with a melting point of 160-162°C. The synthesis method has been optimized to increase the yield of 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide and reduce the impurities in the final product.

properties

IUPAC Name

2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c1-18(2)14(20)9-19(3)15(21)11-8-13(16)17-12-7-5-4-6-10(11)12/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPYGRZXLJWKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN(C)C(=O)C1=CC(=NC2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide

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